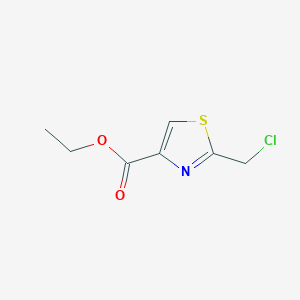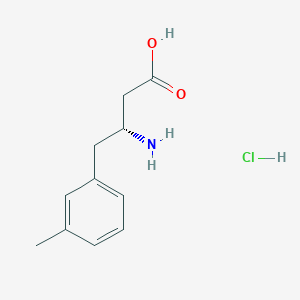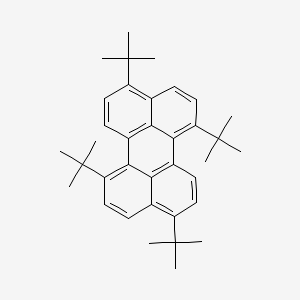
1,4,7,10-Tetratert-butylperylen
Übersicht
Beschreibung
1,4,7,10-Tetratert-butylperylene is a useful research compound. Its molecular formula is C36H44 and its molecular weight is 476.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,7,10-Tetratert-butylperylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10-Tetratert-butylperylene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Optoelektronische Bauelemente
1,4,7,10-Tetratert-butylperylen: ist ein fester, gelber Kristall mit hoher thermischer Stabilität und ist unlöslich in Wasser, aber löslich in organischen Lösungsmitteln wie Toluol und Dimethylformamid . Seine elektronischen und optischen Eigenschaften machen es zu einem hervorragenden Material für organische optoelektronische Bauelemente wie Organische Leuchtdioden (OLEDs) und Organische Photovoltaik (OPVs). In OLEDs kann es aufgrund seiner Fähigkeit, bei elektrischer Anregung Licht auszustrahlen, als Emissionsschicht verwendet werden. Für OPVs macht seine starke Absorption im sichtbaren Spektrum es zu einem potenziellen Kandidaten für photoaktive Schichten.
Organisches Halbleitermaterial
Die guten elektronischen Eigenschaften der Verbindung ermöglichen es ihr auch, als organischer Halbleiter zu fungieren. Es kann bei der Entwicklung von Dünnschichttransistoren oder in integrierten Schaltungen für flexible Elektronik verwendet werden. Sein hoher Schmelzpunkt deutet auf Stabilität unter verschiedenen Verarbeitungsprozessen hin, was für die Herstellung von Halbleiterbauelementen entscheidend ist .
Nanotechnologie
Schließlich kann diese Verbindung in der Nanotechnologie verwendet werden, um Bauelemente oder Beschichtungen im Nanobereich zu erstellen. Seine molekulare Struktur ermöglicht die Bildung stabiler Nanostrukturen, die in einer Vielzahl von Anwendungen eingesetzt werden können, von der Nanoelektronik bis zur Nanomedizin.
Jede dieser Anwendungen nutzt die einzigartigen Eigenschaften von This compound, wie z. B. seine hohe thermische Stabilität, seine elektronischen Eigenschaften und seine Unlöslichkeit in Wasser, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung macht .
Wirkmechanismus
Target of Action
1,4,7,10-Tetratert-butylperylene is a highly efficient fluorescent small molecule doped dye . It is primarily targeted towards organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs) .
Mode of Action
The mode of action of 1,4,7,7,10-Tetratert-butylperylene involves its interaction with the organic material in the optoelectronic devices. When co-doped with other materials like MEH-PPV, it can improve the luminescence performance of the device . This interaction results in the production of multi-layer structure devices, which can effectively reduce electrode quenching and improve the performance of electroluminescent devices .
Biochemical Pathways
The biochemical pathways affected by 1,4,7,10-Tetratert-butylperylene are primarily related to the light-emitting processes in the optoelectronic devices. The compound’s fluorescent properties enhance the device’s luminescence performance . The downstream effects include improved device performance and efficiency .
Result of Action
The result of the action of 1,4,7,10-Tetratert-butylperylene is the enhanced performance of the optoelectronic devices. Its interaction with the organic material in the devices leads to improved luminescence and overall device efficiency .
Action Environment
The action of 1,4,7,10-Tetratert-butylperylene can be influenced by environmental factors such as temperature and the presence of other materials in the device. For instance, its high thermal stability allows it to function effectively in various temperature conditions . Additionally, its performance can be enhanced when co-doped with other materials .
Biochemische Analyse
Biochemical Properties
It is known to be a highly efficient fluorescent small molecule doped dye
Cellular Effects
It is known to improve the luminescence performance of devices when co-doped with MEH-PPV
Molecular Mechanism
It is known to effectively reduce electrode quenching and improve the performance of electroluminescent devices
Eigenschaften
IUPAC Name |
1,4,7,10-tetratert-butylperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBGJGAHVLTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621642 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677275-33-1 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


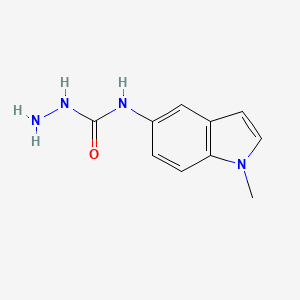

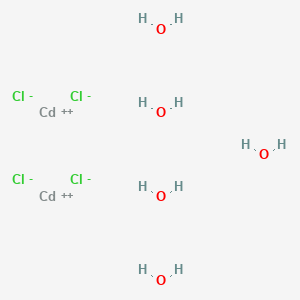
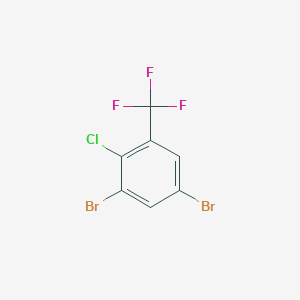

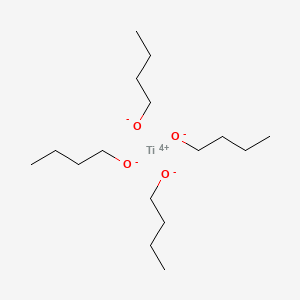

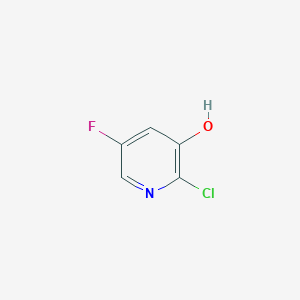
![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
